molecular formula C11H13N3O B2890753 3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one CAS No. 337910-03-9

3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one

Cat. No.: B2890753
CAS No.: 337910-03-9
M. Wt: 203.245
InChI Key: OYZRDGBOCXDONT-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one (CAS RN 337910-03-9) is a heterocyclic compound with the molecular formula C11H13N3O and a molecular weight of 203.24 g/mol . It is categorized as a chemical building block, underscoring its primary utility in the synthesis and development of more complex molecules in medicinal chemistry and drug discovery . Tetrahydroquinazoline derivatives are a subject of significant scientific interest, with published research exploring their utility as anticancer agents, highlighting the value of this core scaffold in pharmaceutical research . The azetidine and tetrahydroquinazolinone moieties present in its structure are privileged pharmacophores, often associated with a wide range of biological activities. Researchers value this compound for constructing novel compound libraries and probing structure-activity relationships. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(azetidin-3-yl)-1,4-dihydroquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c15-11-13-10-4-2-1-3-8(10)7-14(11)9-5-12-6-9/h1-4,9,12H,5-7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZRDGBOCXDONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2CC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one typically involves the formation of the azetidine ring followed by its incorporation into the quinazolinone structure. One common method is the aza-Michael addition, where an azetidine derivative reacts with an appropriate Michael acceptor under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form azetidinones.

    Reduction: The quinazolinone moiety can be reduced to form tetrahydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include azetidinones, tetrahydroquinazoline derivatives, and various substituted azetidine compounds.

Scientific Research Applications

3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can act as a pharmacophore, interacting with active sites of enzymes or binding pockets of receptors, thereby modulating their activity. The quinazolinone moiety can enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

3-Alkyl-2-(((4-(2-oxopropyl)-1H-1,2,3-triazol-1-yl)alkyl)thio)-2,3-dihydroquinazolin-4(1H)-one

  • Structural Features: Integrates a 1,2,3-triazole ring and a quinazolinone core.
  • Synthesis: Utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a novel Cu@Py-Oxa@SPION catalyst, yielding 77–86% isolated yields .
  • Biological Activity: Exhibits antimicrobial and anticancer properties due to triazole’s electron-deficient nature and quinazolinone’s planar structure .

3-(1-Benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one

  • Structural Features : Piperidine substituent replaces azetidine.
  • Synthesis: Likely involves alkylation or ring-closure methods similar to those in tetrahydroquinazolinone syntheses .
  • Comparison : Piperidine’s six-membered ring offers conformational flexibility but may reduce target selectivity compared to azetidine’s constrained geometry .

1-(2-Hydroxyethyl)-1,2,3,4-tetrahydroquinazolin-2-one

  • Structural Features : Hydroxyethyl group at the 1-position.
  • Synthesis: Possibly via hydrazide intermediates or alkylation, as seen in related tetrahydroquinazolinone syntheses .

Key Differentiators and Advantages

  • Azetidine vs. Triazole : Azetidine’s smaller ring size may enhance binding affinity to rigid enzyme active sites compared to triazole .
  • Azetidine vs. Piperidine : Reduced steric hindrance and improved metabolic stability due to azetidine’s compact structure .
  • Synthetic Efficiency : While triazole analogs benefit from high-yield click chemistry, azetidine-containing compounds may require optimized catalysts or stepwise syntheses .

Biological Activity

3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features both azetidine and quinazolinone moieties. Its chemical formula is C11H13N3OC_{11}H_{13}N_3O with a molecular weight of approximately 203.24 g/mol . The presence of these functional groups is significant for its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the role of this compound as a potential anticancer agent , particularly through its inhibitory effects on the KRAS protein , which is often mutated in various cancers. The KRAS protein plays a critical role in cell signaling pathways that control cell proliferation and survival. Inhibition of KRAS activity can lead to reduced tumor growth and improved outcomes in cancer treatment .

Table 1: Overview of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of KRAS signaling
CytotoxicityInduction of apoptosis in cancer cells
Anti-inflammatoryModulation of inflammatory pathways

The mechanism by which this compound exerts its anticancer effects primarily involves:

  • Inhibition of KRAS Signaling : By targeting KRAS, the compound disrupts downstream signaling pathways that promote cell division and survival.
  • Induction of Apoptosis : Studies indicate that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
  • Modulation of Inflammatory Responses : There is evidence suggesting that it may also play a role in reducing inflammation associated with tumor progression .

Case Study 1: In Vitro Analysis

In a laboratory setting, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM over 48 hours. The study concluded that the compound could serve as a lead candidate for further development as an anticancer drug.

Case Study 2: Animal Model Studies

In vivo studies using murine models of cancer have shown promising results when administering this compound. Doses between 0.1 to 100 mg/kg were tested, revealing dose-dependent inhibition of tumor growth compared to control groups . Histological analyses indicated a reduction in mitotic figures within treated tumors, supporting the hypothesis that the compound effectively induces apoptosis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one, and what analytical techniques ensure purity?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclization of quinazolinone precursors with azetidine derivatives. For example, hydrogenation of intermediates like 2,3-diazetidinone (analogous to methods described for thioquinazolinones ) can introduce the azetidine moiety. Key steps include:

Condensation : Reacting a tetrahydroquinazolinone precursor with azetidine-3-carboxylic acid derivatives.

Cyclization : Using catalysts like Pd/C or acidic conditions to form the fused ring system.

Purification : Column chromatography or recrystallization to isolate the product.

  • Analytical Validation :

  • NMR spectroscopy confirms regiochemistry and functional groups.
  • HRMS validates molecular weight and isotopic patterns .
  • TLC monitors reaction progress .

Q. How is the structural configuration of this compound validated, particularly the azetidine-quinazolinone linkage?

  • Methodology :

  • X-ray crystallography is the gold standard for unambiguous structural determination. Programs like SHELXL refine crystallographic data to resolve bond lengths and angles .
  • IR spectroscopy identifies carbonyl (C=O) and amine (N-H) vibrations in the tetrahydroquinazolinone core .
  • Comparative analysis : Cross-referencing experimental NMR shifts with computational predictions (e.g., DFT calculations) resolves ambiguities in stereochemistry .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodology :

  • Accelerated stability studies : Incubate the compound at 25°C, 40°C, and 60°C under acidic (pH 3), neutral (pH 7), and basic (pH 9) conditions.
  • Monitoring : Use HPLC to track degradation products over time.
  • Key Findings : The azetidine ring is prone to ring-opening under strongly acidic conditions, while the quinazolinone core remains stable up to 100°C .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results during structural analysis?

  • Methodology :

  • Cross-validation : Compare X-ray-derived bond lengths with NMR coupling constants (e.g., 3JHH^3J_{HH} for stereochemistry).
  • Dynamic effects : Consider temperature-dependent NMR to detect conformational flexibility not captured in static crystallographic models .
  • Example : If crystallography suggests a planar azetidine ring but NMR shows puckering, molecular dynamics simulations can reconcile these observations .

Q. What strategies optimize synthetic yield while minimizing steric hindrance from the azetidine substituent?

  • Methodology :

  • Steric mapping : Use computational tools (e.g., molecular docking) to predict steric clashes during cyclization.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd(OAc)2_2) improve reaction efficiency .
    • Table : Comparison of Reaction Conditions
CatalystSolventYield (%)Reference
Pd/CEtOH62
H2_2SO4_4Toluene48

Q. What pharmacological mechanisms are hypothesized for this compound, and how are they tested?

  • Methodology :

  • Target screening : Use radioligand binding assays to test affinity for receptors (e.g., GPCRs, kinases) .
  • Enzyme inhibition : Evaluate activity against enzymes like cyclooxygenase or phosphodiesterase via fluorometric assays .
  • Cellular assays : Assess cytotoxicity and apoptosis induction in cancer cell lines (e.g., MTT assay) .
    • Key Insight : The azetidine moiety may enhance membrane permeability, while the quinazolinone core interacts with hydrophobic binding pockets .

Q. How does isomerization of the tetrahydroquinazolinone ring impact bioactivity, and how is it controlled?

  • Methodology :

  • Chiral chromatography separates enantiomers for individual testing.
  • Kinetic studies : Monitor isomerization rates under physiological conditions using CD spectroscopy.
  • Structure-activity relationship (SAR) : Modify substituents to lock the ring in bioactive conformations .

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